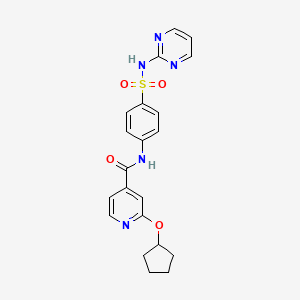
2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB) and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound plays a role in the study of cytochrome P450 (CYP) enzymes, critical for drug metabolism and potential drug-drug interactions (DDIs). Selective chemical inhibitors, including structures resembling 2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide, are essential for understanding the metabolism of various drugs and predicting DDIs. This understanding aids in the safe coadministration of multiple drugs and the development of new pharmaceuticals with minimized side effects (Khojasteh et al., 2011).
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
The core structure of 2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide is relevant in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial in medicinal chemistry. These scaffolds have broad applicability in creating bioactive molecules for pharmaceutical industries, demonstrating the compound's significance in the development of new medicinal agents with potential therapeutic applications (Parmar et al., 2023).
Anticarcinogenicity Studies
Organotin(IV) complexes, including structures similar to 2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide, have been reviewed for their anticarcinogenicity and toxicity. These studies highlight the compound's potential in developing anticancer agents by exploring the role of the pyrimidine moiety in enhancing the cytotoxic activity against various cancer cell lines (Ali et al., 2018).
Development of Optoelectronic Materials
Quinazoline and pyrimidine derivatives, including the pyrimidine core found in 2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide, are utilized in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the compound's versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Biological Optical Sensors
Pyrimidine derivatives are used in crafting exquisite sensing materials due to their capability to form coordination and hydrogen bonds. This functionality is crucial in developing optical sensors for detecting various biological and chemical substances, showcasing the compound's applicability in analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-20(15-10-13-22-19(14-15)30-17-4-1-2-5-17)25-16-6-8-18(9-7-16)31(28,29)26-21-23-11-3-12-24-21/h3,6-14,17H,1-2,4-5H2,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZJXFMPCLBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

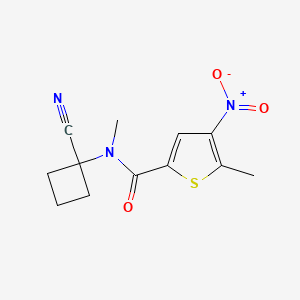
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)
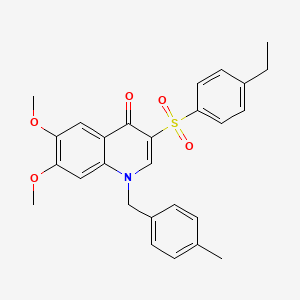
![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)
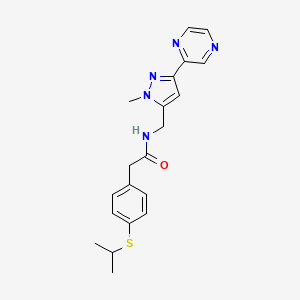
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)
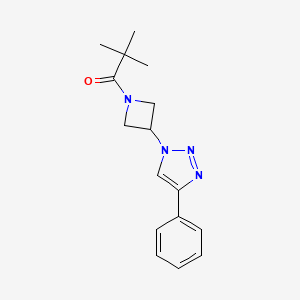
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)
![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)
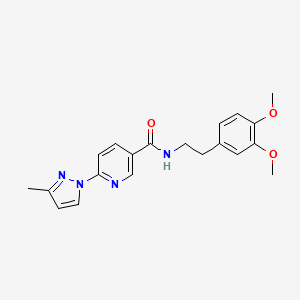

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)